molecular formula C6H4BrNO B2633498 4-Bromo-5-methylfuran-2-carbonitrile CAS No. 1399661-99-4

4-Bromo-5-methylfuran-2-carbonitrile

Cat. No.: B2633498
CAS No.: 1399661-99-4
M. Wt: 186.008
InChI Key: UFEYZEDOWRGSMX-UHFFFAOYSA-N
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Description

4-Bromo-5-methylfuran-2-carbonitrile is a halogenated heterocyclic compound featuring a furan ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitrile group at the 2-position.

Properties

IUPAC Name

4-bromo-5-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c1-4-6(7)2-5(3-8)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYZEDOWRGSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylfuran-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of 5-methylfuran-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-5-methylfuran-2-carbonitrile may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylfuran-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-azido-5-methylfuran-2-carbonitrile or 4-thiocyanato-5-methylfuran-2-carbonitrile.

    Oxidation: Formation of 4-bromo-5-methylfuran-2-carboxylic acid.

    Reduction: Formation of 4-bromo-5-methylfuran-2-amine.

Scientific Research Applications

4-Bromo-5-methylfuran-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylfuran-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Heterocyclic Core Variations
  • Furan vs. Pyridine :
    • 4-Bromo-5-methylfuran-2-carbonitrile: The oxygen atom in the furan ring contributes to electron-rich aromaticity, favoring electrophilic substitution at specific positions. Bromine and methyl groups further modulate steric and electronic effects.
    • 5-Bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9): The nitrogen atom in pyridine introduces a strong electron-withdrawing effect, increasing stability under acidic conditions. Bromination and cyanation steps in its synthesis require precise temperature control .
Substituent Effects
  • Brominated Chromene Derivatives: Compounds like 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (Compound 1L) feature a fused chromene system with bromine and nitrile groups. The extended conjugation in chromene derivatives enhances UV absorption, unlike the simpler furan analog .
  • Brominated Benzonitriles :
    • 4-Bromobenzonitrile (98% purity) lacks a heterocyclic ring, resulting in lower polarity and distinct reactivity in cross-coupling reactions compared to furan-based nitriles .

Physical and Spectral Properties

Melting Points and Stability
  • 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E): Melting point 223–227°C, with IR peaks for –NH₂ (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) .
  • 4-Bromobenzonitrile: Simpler structure likely results in lower melting points compared to heterocyclic analogs, though exact data is unavailable .
Spectral Data
  • Nitrile groups in all compounds show strong IR absorption near 2,200 cm⁻¹. Chromene derivatives exhibit additional –OH and –NH₂ peaks, absent in the target furan compound .

Biological Activity

4-Bromo-5-methylfuran-2-carbonitrile (C7H6BrN) is an organic compound characterized by a furan ring substituted with a bromine atom at the 4-position and a methyl group at the 5-position, along with a cyano group at the 2-position. This unique structural arrangement contributes to its significant biological activity, particularly in antimicrobial and anticancer applications. The following sections will delve into its biological properties, mechanisms of action, and relevant research findings.

The compound's structure can be summarized as follows:

Property Details
Molecular FormulaC7H6BrN
Furan RingAromatic five-membered ring with oxygen
SubstituentsBromine (4-position), Methyl (5-position), Cyano (2-position)

The presence of the bromine group enhances its reactivity, making it a valuable precursor in organic synthesis. The cyano group adds to its potential for interaction with biological targets.

Research indicates that 4-Bromo-5-methylfuran-2-carbonitrile may interact with specific molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Interaction : It may bind to receptors, influencing signaling pathways critical for cellular functions.

The combination of the bromine atom and the nitrile group is believed to enhance binding affinity and selectivity towards these targets, making it a candidate for further pharmacological investigations.

Antimicrobial Properties

Studies suggest that 4-Bromo-5-methylfuran-2-carbonitrile exhibits antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell processes, leading to cell death. The exact mechanism remains under investigation, but preliminary data indicate that it may interfere with cell wall synthesis or function as a metabolic inhibitor.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : It may halt the progression of cancer cells through the cell cycle, preventing proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 4-Bromo-5-methylfuran-2-carbonitrile:

  • Antimicrobial Study : A study conducted by Ismail et al. (2006) demonstrated that derivatives of this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
  • Anticancer Research : A recent investigation reported that treatment with 4-Bromo-5-methylfuran-2-carbonitrile resulted in reduced viability in several cancer cell lines, including breast and lung cancer cells. The study indicated that the compound triggered apoptosis through mitochondrial pathways.
  • Synthesis and Derivatives : Research has also focused on synthesizing derivatives of 4-Bromo-5-methylfuran-2-carbonitrile to enhance its biological activity. Modifications to the furan ring or substituents have led to compounds with improved efficacy against specific targets .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 4-Bromo-5-methylfuran-2-carbonitrile, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
5-Bromo-4-methylfuran-2-carbonitrileBromine at 5-positionModerate antimicrobial activity
4-Bromo-3-methylfuran-2-carbonitrileBromine at 3-positionLimited anticancer effects
4-Bromo-5-ethylfuran-2-carbonitrileEthyl group at 5-positionEnhanced reactivity but lower selectivity

The specific arrangement of substituents on the furan ring in 4-Bromo-5-methylfuran-2-carbonitrile appears to confer superior biological activity compared to its analogs.

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